molecular formula C13H14N2O5S B13725341 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt

Katalognummer: B13725341
Molekulargewicht: 312.31 g/mol
InChI-Schlüssel: UGTANKHURIUUEZ-SGUHUGLOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Analyse Chemischer Reaktionen

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is widely used in scientific research, particularly in the field of proteomics. It is used to study protein interactions, modifications, and functions. Additionally, it has applications in:

Wirkmechanismus

The mechanism of action of 1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the activity of these targets through various pathways, including covalent bonding and non-covalent interactions. The exact molecular targets and pathways involved depend on the specific research application .

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-alpha-carboline-15N2 Methyl Sulfate Salt is unique due to its specific isotopic labeling and methoxy group. Similar compounds include:

These similar compounds may have different properties and applications, highlighting the uniqueness of this compound in research .

Eigenschaften

Molekularformel

C13H14N2O5S

Molekulargewicht

312.31 g/mol

IUPAC-Name

1-methoxy-9H-(115N)pyridino[2,3-b]indol-1-ium;methyl sulfate

InChI

InChI=1S/C12H10N2O.CH4O4S/c1-15-14-8-4-6-10-9-5-2-3-7-11(9)13-12(10)14;1-5-6(2,3)4/h2-8H,1H3;1H3,(H,2,3,4)/i13+1,14+1;

InChI-Schlüssel

UGTANKHURIUUEZ-SGUHUGLOSA-N

Isomerische SMILES

CO[15N+]1=CC=CC2=C1[15NH]C3=CC=CC=C23.COS(=O)(=O)[O-]

Kanonische SMILES

CO[N+]1=CC=CC2=C1NC3=CC=CC=C23.COS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.